N-(4-bromo-2-chlorophenyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H15BrClN3O3S and its molecular weight is 444.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.97060 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Compounds similar to N-(4-bromo-2-chlorophenyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide have been synthesized and characterized using spectroscopic methods and mass spectrometry. These compounds are often studied for their structural properties and potential applications in various fields (Ramadan, 2019).
Anticonvulsant Properties
- Research has been conducted on novel N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides, which have shown potential as anticonvulsant agents. These compounds have been evaluated in various seizure models, indicating their relevance in developing new treatments for epilepsy (Tripathi et al., 2012).
Fluorescent Probes for Biological and Environmental Applications
- Some derivatives have been used in the design of fluorescent probes for the detection of hydrazine in biological and water samples. These compounds demonstrate low cytotoxicity, reasonable cell permeability, and are used in environmental monitoring and biological imaging (Zhu et al., 2019).
Cytotoxic Effects
- Various derivatives have been synthesized and evaluated for cytotoxic effects against tumor cell lines. Some of these compounds have shown promising results, exhibiting inhibitory effects towards tumor cells (Flefel et al., 2015).
Corrosion Inhibition
- Studies have explored the use of thiosemicarbazides as corrosion inhibitors for metals in acidic mediums. These compounds have been shown to effectively inhibit corrosion, which is significant for industrial applications (Ebenso et al., 2010).
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[3-(3,4-dihydroxyphenyl)propanoylamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3S/c17-10-3-4-12(11(18)8-10)19-16(25)21-20-15(24)6-2-9-1-5-13(22)14(23)7-9/h1,3-5,7-8,22-23H,2,6H2,(H,20,24)(H2,19,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTYRIWBALHPHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NNC(=S)NC2=C(C=C(C=C2)Br)Cl)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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